molecular formula C24H28N2O3S B2833217 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE CAS No. 866897-20-3

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2833217
CAS No.: 866897-20-3
M. Wt: 424.56
InChI Key: NRJDVCJHKFGQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.

    Substitution Reactions: The ethyl and methoxyphenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Piperidine Ring Formation: The piperidine ring can be formed through nucleophilic substitution reactions involving piperidine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anti-cancer agent with a quinoline-based structure.

Uniqueness

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. Its combination of ethyl, methoxyphenyl, sulfonyl, and piperidinyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-18-5-10-22-21(15-18)24(26-13-11-17(2)12-14-26)23(16-25-22)30(27,28)20-8-6-19(29-3)7-9-20/h5-10,15-17H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJDVCJHKFGQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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